1-cyclopropyl-1-(1H-1,2,3,4-tetrazol-5-yl)methanaminehydrochloride
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Overview
Description
1-cyclopropyl-1-(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride is a chemical compound with the molecular formula C5H10ClN5. It is known for its unique structure, which includes a cyclopropyl group and a tetrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopropyl-1-(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions. For example, the reaction of an azide with a nitrile in the presence of a catalyst can yield the tetrazole ring.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced through various methods, such as cyclopropanation reactions involving diazo compounds and alkenes.
Formation of the Methanamine Group: The methanamine group can be introduced through reductive amination reactions, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent.
Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
1-cyclopropyl-1-(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, alkylating agents, nucleophiles, and appropriate solvents and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, reduction may yield reduced derivatives, and substitution may yield substituted derivatives with different functional groups .
Scientific Research Applications
1-cyclopropyl-1-(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-cyclopropyl-1-(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine: This compound has a similar structure but with an ethanamine group instead of a methanamine group.
2-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)aniline: This compound has an aniline group instead of a methanamine group.
4-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)aniline: This compound also has an aniline group but with a different substitution pattern.
Uniqueness
1-cyclopropyl-1-(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C5H10ClN5 |
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Molecular Weight |
175.62 g/mol |
IUPAC Name |
cyclopropyl(2H-tetrazol-5-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C5H9N5.ClH/c6-4(3-1-2-3)5-7-9-10-8-5;/h3-4H,1-2,6H2,(H,7,8,9,10);1H |
InChI Key |
UZQNSSUHLXEABT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(C2=NNN=N2)N.Cl |
Origin of Product |
United States |
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